2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by reacting 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride.
Acetylation: The resulting imidazo[2,1-b][1,3]thiazole intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the imidazo[2,1-b][1,3]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Substituted derivatives at the 4-chlorophenyl group.
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and survival pathways.
Pathways Involved: It inhibits key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole derivatives: Similar structure but with a bromine atom instead of chlorine.
6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole derivatives: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-3-8-18(14(2)9-13)23-20(26)10-17-12-27-21-24-19(11-25(17)21)15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,23,26) |
InChI Key |
OADSAFLRQWXDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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